molecular formula C15H8F9IO3S B13688746 Bis[4-(trifluoromethyl)phenyl]iodonium Trifluoromethanesulfonate

Bis[4-(trifluoromethyl)phenyl]iodonium Trifluoromethanesulfonate

Cat. No.: B13688746
M. Wt: 566.18 g/mol
InChI Key: IPNMEMKDCWTRGK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[4-(trifluoromethyl)phenyl]iodonium Trifluoromethanesulfonate: is an organoiodine compound widely used in organic synthesis. It is known for its strong oxidizing properties and is often employed as a reagent in various chemical reactions. The compound’s molecular formula is C15H8F9IO3S, and it has a molecular weight of 566.18 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis[4-(trifluoromethyl)phenyl]iodonium Trifluoromethanesulfonate can be synthesized through the reaction of 4-trifluoromethylphenyl iodide with trifluoromethanesulfonic acid. The reaction typically occurs in the presence of an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction conditions often involve a solvent like dichloromethane and are carried out at room temperature .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Bis[4-(trifluoromethyl)phenyl]iodonium Trifluoromethanesulfonate primarily undergoes oxidation and substitution reactions. It is a potent oxidizing agent and can facilitate the oxidation of various organic substrates .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific substrates used. For example, oxidation reactions can yield ketones, aldehydes, or carboxylic acids, while substitution reactions can introduce various functional groups onto aromatic rings .

Scientific Research Applications

Chemistry: In organic chemistry, Bis[4-(trifluoromethyl)phenyl]iodonium Trifluoromethanesulfonate is used as an oxidizing agent and a reagent for introducing trifluoromethyl groups into molecules. It is also employed in the synthesis of complex organic compounds .

Biology and Medicine: The compound’s ability to oxidize and modify biomolecules makes it useful in biochemical research. It can be used to study oxidative stress and its effects on biological systems .

Industry: In industrial applications, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its strong oxidizing properties are leveraged to produce high-value chemical intermediates .

Mechanism of Action

The mechanism by which Bis[4-(trifluoromethyl)phenyl]iodonium Trifluoromethanesulfonate exerts its effects involves the transfer of an iodine atom to the substrate, facilitating oxidation or substitution reactions. The compound acts as an electrophile, and its high reactivity is due to the presence of the trifluoromethyl groups, which stabilize the positive charge on the iodine atom .

Comparison with Similar Compounds

  • Bis(4-fluorophenyl)iodonium triflate
  • Bis(4-bromophenyl)iodonium triflate
  • Bis(4-tert-butylphenyl)iodonium triflate

Uniqueness: Bis[4-(trifluoromethyl)phenyl]iodonium Trifluoromethanesulfonate is unique due to the presence of trifluoromethyl groups, which enhance its oxidizing power and stability. Compared to similar compounds, it offers higher reactivity and selectivity in oxidation and substitution reactions .

Properties

Molecular Formula

C15H8F9IO3S

Molecular Weight

566.18 g/mol

IUPAC Name

bis[4-(trifluoromethyl)phenyl]iodanium;trifluoromethanesulfonate

InChI

InChI=1S/C14H8F6I.CHF3O3S/c15-13(16,17)9-1-5-11(6-2-9)21-12-7-3-10(4-8-12)14(18,19)20;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1

InChI Key

IPNMEMKDCWTRGK-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)[I+]C2=CC=C(C=C2)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.